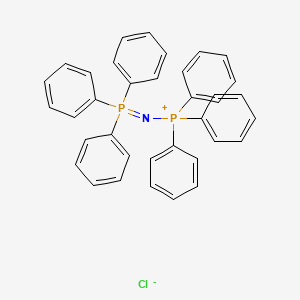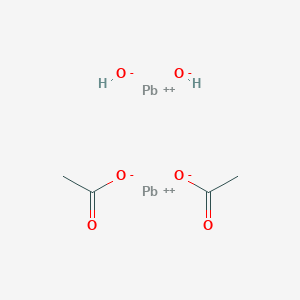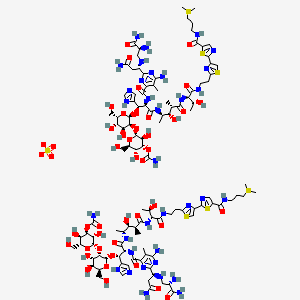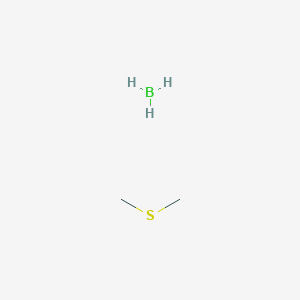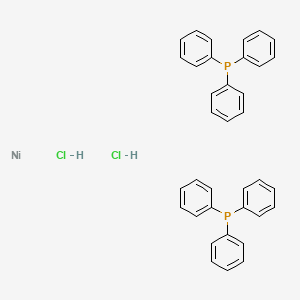
Nickel;triphenylphosphane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(triphenylphosphine)nickel(II) , is a coordination complex with the formula NiCl₂[P(C₆H₅)₃]₂. This compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid. It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Hydration Method: The blue isomer is prepared by treating hydrated nickel chloride (NiCl₂·6H₂O) with triphenylphosphine (PPh₃) in alcohols or glacial acetic acid.
Reaction: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O
Crystallization: When allowed to crystallize from chlorinated solvents, the tetrahedral isomer converts to the square planar isomer.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure the desired isomer is obtained.
Types of Reactions:
Oxidation: Nickel;triphenylphosphane;dihydrochloride can undergo oxidation reactions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The compound is primarily used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions.
Hydrosilylation Reagents: Used in hydrosilylation reactions.
Hydrogenation Conditions: Used in hydrogenation reactions.
Polymerization Conditions: Used in polymerization reactions.
Major Products Formed:
Cross-Coupling Products: Various biaryl compounds.
Hydrosilylation Products: Silylated organic compounds.
Hydrogenation Products: Reduced organic compounds.
Polymerization Products: Polymers with specific properties.
科学研究应用
Chemistry: Nickel;triphenylphosphane;dihydrochloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Biology: The compound has been explored for its potential use in biological studies, particularly in the synthesis of biologically active molecules. Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially in the synthesis of drug intermediates. Industry: It is used in the chemical industry for the production of various organic compounds, including polymers and fine chemicals.
作用机制
The compound acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the oxidative addition of the nickel complex to the organic halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways Involved:
Organic Halides: Targeted in cross-coupling reactions.
Organometallic Reagents: Involved in transmetalation steps.
Reductive Elimination Pathways: Critical for the formation of the final product.
相似化合物的比较
Palladium;triphenylphosphane;dihydrochloride: Another widely used catalyst in cross-coupling reactions, but often preferred for its higher activity.
Copper;triphenylphosphane;dihydrochloride: Used in similar reactions but with different reactivity profiles.
Iron;triphenylphosphane;dihydrochloride: Less commonly used but explored for its potential in sustainable catalysis.
Uniqueness: Nickel;triphenylphosphane;dihydrochloride is unique in its ability to catalyze reactions under milder conditions compared to palladium-based catalysts, making it valuable for certain sensitive substrates.
属性
IUPAC Name |
nickel;triphenylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZYHIKTNYOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
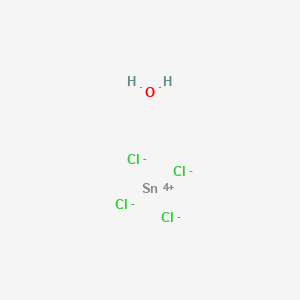
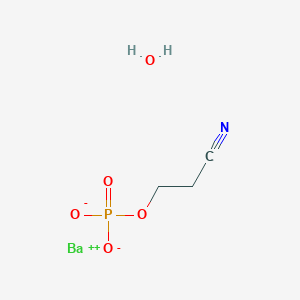
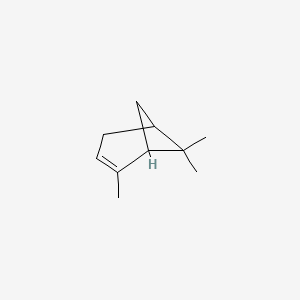
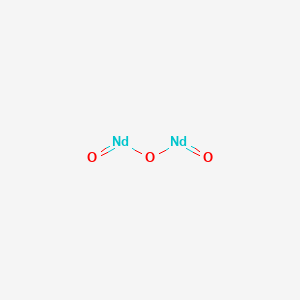
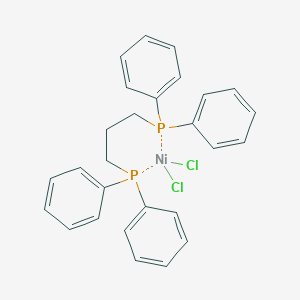
![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)
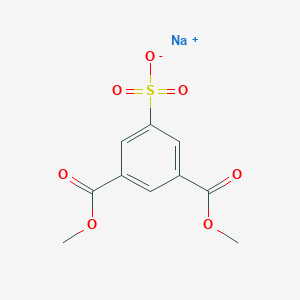
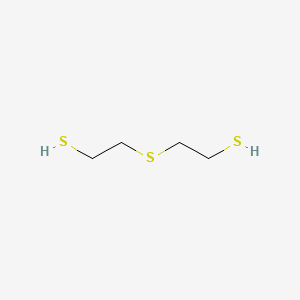
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)
